tetrahydro-2-(oxiranylethoxy)-2H-pyran
Overview
Description
Tetrahydro-2-(oxiranylethoxy)-2H-pyran is an organic compound with the molecular formula C9H16O3 . It contains a tetrahydropyran (THP) ring, which consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom. The compound is also known by other names, including oxane and 1,5-epoxypentane .
Synthesis Analysis
The synthesis of tetrahydropyran involves hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst. This procedure adds four hydrogen atoms to the dihydropyran ring, resulting in the formation of tetrahydropyran. The compound is a colorless volatile liquid. Although tetrahydropyran itself is relatively obscure, its derivatives find common use in organic synthesis .
Molecular Structure Analysis
Tetrahydropyran adopts a chair conformation in the gas phase, with Cs symmetry . This conformation ensures its lowest energy state. The ring contains five carbon atoms and one oxygen atom, forming a stable six-membered ring .
Physical And Chemical Properties Analysis
Scientific Research Applications
Kinetics and Mechanism of Pyrolysis
A study on the kinetics and mechanism of the gas-phase pyrolysis of tetrahydropyranyl phenoxy ethers, which include variants of tetrahydro-2-(oxiranylethoxy)-2H-pyran, highlights its significance in chemical reactions under specific conditions. This research provides insight into the homogeneous, unimolecular pyrolysis process, yielding dihydro-2H-pyran (DHP) and substituted phenols. This is crucial for understanding the chemical behavior of such compounds at high temperatures and pressures (Álvarez-Aular et al., 2018).
Quantum Chemical Studies
Research into quantum chemical methodologies for studying carbohydrate reactivity uses tetrahydro-2-(oxiranylethoxy)-2H-pyran as a model compound. This approach is vital for examining reactions involving oxocarbenium ions, providing a foundation for understanding complex enzymatic processes and carbohydrate chemistry (Mohr, Bryce, & Hillier, 2001).
Synthesis and Protective Group Applications
In the field of organic synthesis, tetrahydro-2-(oxiranylethoxy)-2H-pyran is utilized for illustrating key concepts like Markownikov Addition and protecting group strategies. The compound serves as an example to demonstrate advanced NMR phenomena and the formation of functional groups, which are essential concepts in organic chemistry education (Brisbois, Batterman, & Kragerud, 1997).
Applications in Diverse Chemical Syntheses
The compound plays a role in diverse chemical syntheses, such as in the creation of libraries of substituted tetrahydropyrones. These libraries are useful for screening against various biological targets, highlighting the compound's potential in medicinal chemistry and drug discovery (Zaware et al., 2011).
Catalysis and Stereochemistry
Tetrahydro-2-(oxiranylethoxy)-2H-pyran is significant in studies of catalysis and stereochemistry. For instance, research on the stereospecific synthesis of substituted tetrahydropyran rings showcases the compound's role in understanding catalytic processes and chirality transfer in chemical reactions (Uenishi, Ohmi, & Ueda, 2005).
Future Directions
: Barbasiewicz, M., Brud, A., Mąkosza, M. (2007). Synthesis, 1209-1213. : Tetrahydropyran synthesis. Organic Chemistry Portal. Link : Wikipedia. Tetrahydropyran. Link : Tejedor, D., Delgado-Hernández, S., Diana-Rivero, R., Díaz-Díaz, A., García-Tellado, F. (2019). Molecules, 24(16), 2904. Link : Mol-Instincts. Tetrahydro-2-(oxiranylethoxy)-2H-pyran. [Link](https://www.molinstincts.com/molar-mass/tetrahydro-2-oxiranyleth
properties
IUPAC Name |
2-[2-(oxiran-2-yl)ethoxy]oxane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-5-10-9(3-1)11-6-4-8-7-12-8/h8-9H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTILYNYMACXGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463655 | |
Record name | tetrahydro-2-(oxiranylethoxy)-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-2-(oxiranylethoxy)-2H-pyran | |
CAS RN |
88055-58-7 | |
Record name | tetrahydro-2-(oxiranylethoxy)-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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